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The SW1116 cell line, derived from a human colorectal adenocarcinoma, serves as a critical in
vitro model for cancer research. This guide provides a detailed overview of its core features,
including molecular characteristics, culture conditions, and experimental data, to support its
effective use in oncology and drug discovery.

Core Features and Characteristics

The SW1116 cell line was established from a primary grade Il adenocarcinoma of the colon,
extending into the muscularis, from a 73-year-old Caucasian male.[1] These epithelial-like cells
grow in an adherent manner and are notable for their production of high levels of
carcinoembryonic antigen (CEA).[1][2]

Morphological and Growth Characteristics

SW1116 cells exhibit an epithelial morphology.[3] There are conflicting reports regarding their
doubling time, with sources citing approximately 68.70 hours and others reporting 163 hours.[4]
[5] This variation may be attributable to differences in culture conditions and methodologies.

Molecular Profile
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Genetically, the SW1116 cell line is characterized by a hypotriploid karyotype.[1] Key molecular
features include the expression of several oncogenes such as c-myc, K-ras, H-ras, myb, sis,
and fos.[2][3] Notably, N-myc and N-ras expression have not been detected.[2][3] The cells
carry a G12A mutation in the KRAS gene and a p53 mutation.[4] They are also positive for
keratin expression as determined by immunoperoxidase staining.[2][3]

Table 1: Molecular and Genetic Features of SW1116 Cells

Feature Description Reference(s)
Cell Type Epithelial [1]

Disease Colorectal Adenocarcinoma [3]

Karyotype Hypotriploid [1]

Key Mutations KRAS (G12A), TP53 (A159D)  [4][5]
Oncogene Expression c-myc, Koras, Heras, myb, sis, [21[3]

fos

Tumorigenicity Yes, in nude mice [2]

CEA Production High levels [11[2]
Microsatellite Status Stable (MSS) [5]

Culture and Maintenance

Successful cultivation of SW1116 cells requires specific media and adherence to established
cell culture protocols.

Culture Conditions

The recommended base medium for SW1116 cells is Leibovitz's L-15 Medium, supplemented
with 10% fetal bovine serum. These cells are cultured at 37°C in an atmosphere of 100% air, as
CO2 is not required for this medium.[4]

Table 2: Recommended Culture Conditions for SW1116 Cells
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Parameter Recommendation Reference(s)
Base Medium Leibovitz's L-15 Medium

Supplements 10% Fetal Bovine Serum

Temperature 37°C [4]
Atmosphere 100% Air (CO2 not required) [4]

Subculture Ratio 1:3t0 1:6 [4]

Seeding Density 2-3 x 10,000 cells/cm? [1]

Subculturing Protocol

Grow cells to 70-80% confluency.
Aspirate the culture medium.
Briefly rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.

Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15
minutes, or until cells detach.

Add complete growth medium to inactivate the trypsin and gently pipette to create a single-
cell suspension.

Dispense the cell suspension into new culture flasks at the recommended split ratio.

Incubate the cultures at 37°C.

n Vivo Xenograft Model

SW1116 cells are tumorigenic and can be used to establish xenograft models in

immunodeficient mice, providing a valuable tool for in vivo studies of tumor growth and

therapeutic response.

Xenograft Establishment
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A subcutaneous xenograft model can be established by injecting 5 x 10"6 SW1116 cells in the
flank of nude mice.[2] Tumor nodules of approximately 0.2 cm?3 are typically observed within 5

days of injection.[2]

Table 3: SW1116 Xenograft Model Data

Parameter Value Reference(s)
Mouse Strain Nude mice [2]
Injection Site Subcutaneous [2]
Cell Number 5 x 10"6 [2]
Time to Tumor Palpation ~5 days (for 0.2 cm3 tumor) [2]

Note: The provided data is from a study involving co-treatment with cytokine-induced killer
cells. Baseline tumor growth kinetics may vary.

Drug Response Profile

The SW1116 cell line has been utilized to assess the efficacy of various chemotherapeutic
agents. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure

of drug sensitivity.

Table 4: IC50 Values of Chemotherapeutic Agents in SW1116 Cells
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Drug IC50 Value Exposure Time Reference(s)

Data not explicitly
. quantified in the
Doxorubicin _ 24 hours
provided search

results.

Data not explicitly
quantified in the

Docetaxel ) 24 hours
provided search

results.

Data not explicitly
) guantified in the N
5-Fluorouracil ) Not specified [2]
provided search

results.

Note: While studies have been conducted, specific IC50 values for a broad range of
chemotherapeutics were not available in the provided search results. Researchers should
perform dose-response experiments to determine the precise IC50 values for their specific
experimental conditions.

Key Signaling Pathways

The SW1116 cell line is a valuable model for studying signaling pathways implicated in
colorectal cancer progression. The JAK2/STAT3 and PI3K/Akt pathways are particularly
relevant.

JAK2/STAT3 Signaling Pathway

Studies have shown that the JAK2/STAT3 signaling pathway is active in SW1116 cells and
plays a role in their proliferation, migration, and invasion.[6] Inhibition of JAK2 and STAT3
phosphorylation has been demonstrated to suppress these tumorigenic properties.[6]
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JAK2/STATS3 Signaling Pathway in SW1116 Cells.
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PI3K/Akt Sighaling Pathway

The PI3K/Akt signaling pathway is another critical regulator of cell survival and proliferation in
colorectal cancer. While not as extensively characterized specifically in SW1116 as the
JAK2/STAT3 pathway in the provided results, its general role in colorectal cancer makes it a

relevant area of investigation for this cell line.
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Generalized PI3K/Akt Signaling Pathway.
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Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized
protocols for key assays that can be adapted for the SW1116 cell line.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT Assay Workflow

Seed SW1116 cells Treat with Add solubilization Measure absorbance
in 96-well plate compounds gyt acclieadet et (4 i) solution (e.g., DMSO) (570 nm)

Click to download full resolution via product page

MTT Assay Experimental Workflow.

Protocol:

o Seed SW1116 cells into a 96-well plate at a predetermined optimal density and allow them to
adhere overnight.

o Treat the cells with the desired concentrations of the test compound.
¢ Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

e Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation
of formazan crystals.

e Add a solubilization solution (e.g., DMSO or SDS) to each well to dissolve the formazan
crystals.

o Measure the absorbance at 570 nm using a microplate reader.

Transwell Migration/invasion Assay
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This assay is used to assess the migratory and invasive potential of cancer cells.

Protocol:

For invasion assays, coat the Transwell inserts with a basement membrane matrix (e.qg.,
Matrigel). For migration assays, this step is omitted.

Seed SW1116 cells (e.g., 1.0 x 10”5 cells/well) in serum-free medium into the upper
chamber of the Transwell insert.[7]

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

Incubate for an appropriate duration (e.g., 48 hours) to allow for cell migration or invasion.[7]
Remove non-migrated/non-invaded cells from the upper surface of the membrane.

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

Count the stained cells under a microscope.

Western Blotting

Western blotting is used to detect and quantify specific proteins in a cell lysate.

Protocol:

Lyse SW1116 cells in RIPA buffer containing protease and phosphatase inhibitors.
Determine the protein concentration of the lysates using a BCA assay.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose
membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific to the protein of interest overnight at
4°C.
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e Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody
for 1 hour at room temperature.

» Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system.

Table 5: Example Antibody Dilutions for Western Blotting with SW1116 Cells

Primary Antibody Dilution Reference(s)
B-actin 1:200 [8]
Vimentin 1:200 [8]
E-cadherin 1:200 [8]
PCNA 1:200 [8]

Note: Optimal antibody dilutions should be determined empirically by the researcher.

Conclusion

The SW1116 adenocarcinoma cell line represents a well-characterized and valuable tool for
colorectal cancer research. Its distinct molecular profile, including the KRAS mutation and
active signaling pathways, makes it a relevant model for investigating cancer biology,
identifying novel therapeutic targets, and evaluating the efficacy of anti-cancer agents. This
guide provides a comprehensive foundation for researchers to effectively utilize the SW1116
cell line in their studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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